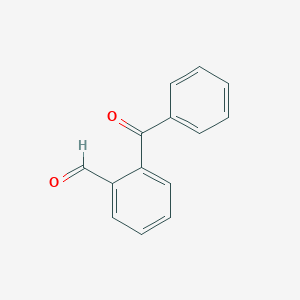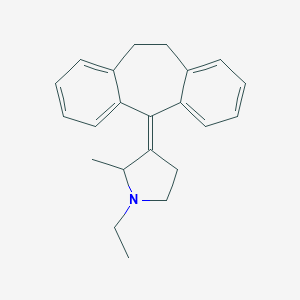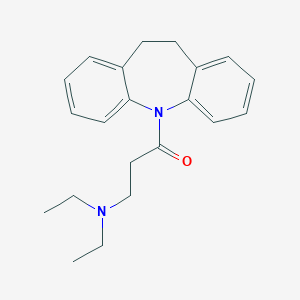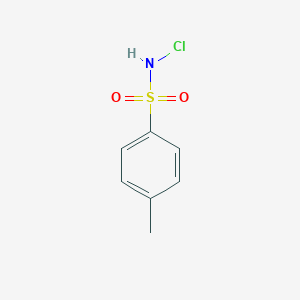
对甲苯磺酰氯胺
描述
N-Chloro-p-toluenesulfonamide, also known as Chloramine-T, is a low-cost mild oxidizing agent with a wide range of uses . It is an antibacterial agent and disinfectant that has been in use for more than a century . It can be used in acidic, neutral, and basic conditions .
Synthesis Analysis
The synthesis of N-Chloro-p-toluenesulfonamide was first reported by F. D. Chattaway in 1905 . It has been widely used in chemistry, particularly in organic synthesis and analytical chemistry .Molecular Structure Analysis
The linear formula of N-Chloro-p-toluenesulfonamide is CH3C6H4SO2NClNa · 3H2O . It is the sodium salt of N-chloro-p-toluenesulfonamide .Chemical Reactions Analysis
In water, N-Chloro-p-toluenesulfonamide decomposes to release active chlorine, which acts as a biocide . It acts as a source of halonium cation and nitrogen anion and thus acts as a base and nucleophile . It reacts with a wide range of functional groups and carries different molecular transformations .Physical And Chemical Properties Analysis
N-Chloro-p-toluenesulfonamide is a solid powder with a slight chlorine odor . Its molecular weight is 281.69 .科学研究应用
1. 水产养殖和消毒
对甲苯磺酰氯胺是氯胺-T 的分解产物,氯胺-T 是一种抗菌剂,用于水产养殖业中鱼类的治疗。它还广泛用作医疗、牙科、兽医、食品加工和农业行业的消毒剂。其应用包括治疗烧伤、按摩浴缸中的伤口护理、口腔漱口水,以及作为农业中诸如口蹄疫等疾病的杀菌剂 (毒性报告系列,2016).
2. 鱼类组织耗竭研究
对杂交条纹鲈鱼、虹鳟鱼和黄鲈的研究集中在鱼类组织中对甲苯磺酰氯胺(作为氯胺-T 的标记残留物)的耗竭。这项研究对于 FDA 批准在水产养殖中使用氯胺-T 具有重要意义 (Meinertz 等,2004).
3. 医药和精细化学品的生产
对甲苯磺酰氯胺用于合成 N-甲基-N-亚硝基对甲苯磺酰胺(Diazald),这是重氮甲烷的前体。重氮甲烷是有机合成中至关重要的试剂,其应用微反应技术进行合成一直是研究重点 (Struempel 等,2009).
4. 有机合成
在有机化学中,对甲苯磺酰氯胺已用于使用钯催化剂对未官能化烯烃进行 aziridination。该方法对于生成 aziridines(有机合成中的重要中间体)是有利的 (Han 等,2006).
5. 化学反应中的动力学研究
对甲苯磺酰氯胺在高氯酸存在下氧化亮绿染料的动力学研究已经展开。这些研究对于了解反应机理和在污染物控制中的潜在应用至关重要 (Singh & Bano,2014).
安全和危害
属性
CAS 编号 |
144-86-5 |
|---|---|
产品名称 |
N-Chloro-p-toluenesulfonamide |
分子式 |
C7H8ClNO2S |
分子量 |
205.66 g/mol |
IUPAC 名称 |
N-chloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8ClNO2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,1H3 |
InChI 键 |
NXTVQNIVUKXOIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl |
其他 CAS 编号 |
144-86-5 |
相关CAS编号 |
127-65-1 (hydrochloride salt) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


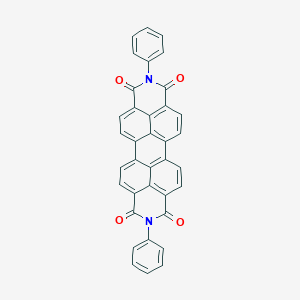
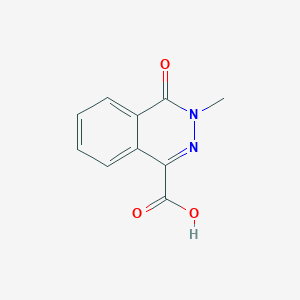
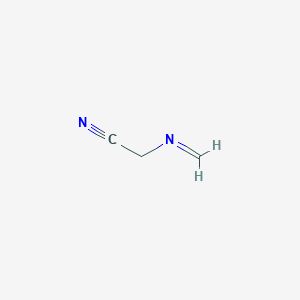
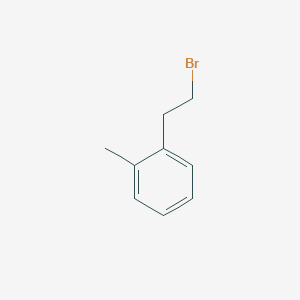
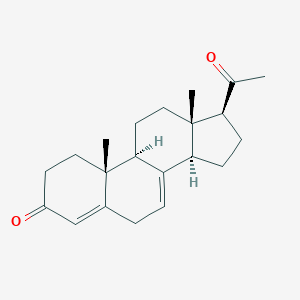
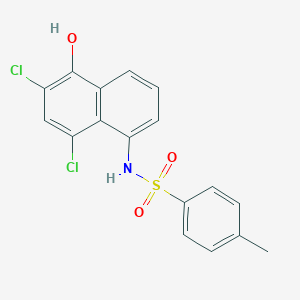
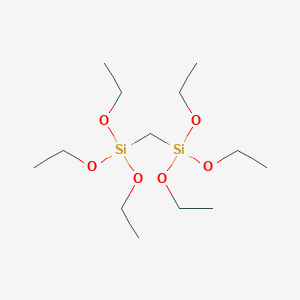
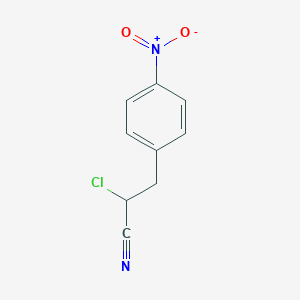
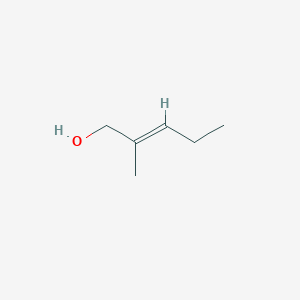
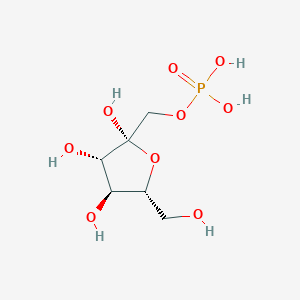
![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)
